5-(Methylthio)pyridine-3-boronic acid
Overview
Description
5-(Methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)pyridine-3-boronic acid typically involves the reaction of 5-bromo-3-(methylthio)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows: [ \text{5-Bromo-3-(methylthio)pyridine} + \text{Boronic acid derivative} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding borane derivatives.
Substitution: New carbon-carbon bonded products, often aromatic compounds.
Scientific Research Applications
5-(Methylthio)pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to create boron-containing biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The primary mechanism of action for 5-(Methylthio)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid group transfers its organic substituent to a palladium complex. This is followed by reductive elimination to form the new carbon-carbon bond. The molecular targets are typically halides or pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
- 5-(Methylsulfanyl)pyridine-3-boronic acid
- 3-Borono-5-(methylsulphanyl)pyridine
- 5-Boronopyridin-3-yl methyl sulphide
Uniqueness: 5-(Methylthio)pyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methylthio group can undergo various transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLQSEKMIZSQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625393 | |
Record name | [5-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477251-98-2 | |
Record name | [5-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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